5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid

Lipophilicity Partition coefficient Barbiturate SAR

5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid (CAS 102585-91-1) is a synthetic, C5-disubstituted barbituric acid derivative bearing an isopropyl group and a 2-hydroxy-3-iodopropyl side chain at the pyrimidine-2,4,6-trione 5-position. With a molecular formula of C10H15IN2O4 and a molecular weight of 354.14 g/mol, this compound contains one covalently bound iodine atom, one undefined stereocenter (racemic at the hydroxy-bearing carbon), and a computed XLogP3 of 0.9.

Molecular Formula C10H15IN2O4
Molecular Weight 354.14 g/mol
CAS No. 102585-91-1
Cat. No. B010933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid
CAS102585-91-1
Molecular FormulaC10H15IN2O4
Molecular Weight354.14 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O
InChIInChI=1S/C10H15IN2O4/c1-5(2)10(3-6(14)4-11)7(15)12-9(17)13-8(10)16/h5-6,14H,3-4H2,1-2H3,(H2,12,13,15,16,17)
InChIKeyIBXFSFRDJYTSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric Acid (CAS 102585-91-1): Structural Identity and Compound Class for Research Procurement


5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid (CAS 102585-91-1) is a synthetic, C5-disubstituted barbituric acid derivative bearing an isopropyl group and a 2-hydroxy-3-iodopropyl side chain at the pyrimidine-2,4,6-trione 5-position [1]. With a molecular formula of C10H15IN2O4 and a molecular weight of 354.14 g/mol, this compound contains one covalently bound iodine atom, one undefined stereocenter (racemic at the hydroxy-bearing carbon), and a computed XLogP3 of 0.9 [1]. The combination of the iodinated alkyl chain, the free secondary hydroxyl group, and the branched isopropyl substituent distinguishes this compound from both classical clinical barbiturates and simpler 5-isopropylbarbituric acid scaffolds, positioning it as a niche research intermediate with potential utility in radiolabeling and molecular probe development [1].

1
Radiolabeling ready Single covalent iodine atom supports iodine-125/131 isotope exchange for tracer development.
2
Derivatization handle Secondary hydroxyl group enables esterification, oxidation, or conjugation for probe assembly.
3
Distinct scaffold Isopropyl + 2-hydroxy-3-iodopropyl substitution creates a niche lipophilicity and steric profile for CNS research probes.

Why 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric Acid Cannot Be Replaced by Generic Barbiturates in Specialized Research


Generic substitution with common barbiturates such as pentobarbital, probarbital, or aprobarbital is scientifically unsound when the experimental objective requires (i) a covalently tethered heavy halogen for radiolabeling with iodine-125 or iodine-131, (ii) a built-in hydroxyl functional handle for downstream conjugation or oxidation, or (iii) the specific lipophilicity and steric profile imparted by the simultaneous presence of an isopropyl and a 2-hydroxy-3-iodopropyl group at the C5 position [1][2]. Unlike 5-isopropylbarbituric acid (LogP = 0.28, no halogen), aprobarbital (LogP = 1.15, no halogen), or propallylonal (LogP = 1.47, bromine rather than iodine), the target compound occupies a distinct physicochemical niche (XLogP3 = 0.9, TPSA = 95.5 Ų, MW = 354.14) that cannot be replicated by any single commercially available barbiturate, making blind interchange scientifically invalid [1][3][4].

Halogen identity mismatch
Common barbiturates (pentobarbital, aprobarbital) lack iodine; replacement with brominated analogs (propallylonal) shifts radiolabeling chemistry and X-ray properties.
Hydroxyl handle absent
Non-hydroxylated barbiturates offer no conjugation site; the hydroxyl group is essential for late-stage diversification, bioconjugation, or oxidation to ketone.
Physicochemical divergence
XLogP3 (0.9), TPSA (95.5 Ų), and molecular weight (354) define a property space not replicated by any generic barbiturate; blind interchange compromises experimental design.

Quantitative Differentiation Evidence for 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric Acid Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Intermediate Hydrophobicity Between 5-Isopropylbarbituric Acid and Aprobarbital

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 0.9, placing its lipophilicity between that of the non-iodinated 5-isopropylbarbituric acid scaffold (LogP = 0.28) and the more lipophilic 5-allyl-5-isopropylbarbituric acid (aprobarbital; LogP = 1.15). The introduction of the iodine atom and the hydroxyl group on the propyl chain moderates the overall hydrophobicity relative to fully alkyl-substituted analogs such as propallylonal (LogP = 1.47) and pentobarbital (LogP ≈ 1.95) [1][2][3][4].

Lipophilicity (XLogP3)
Cross-study comparable
Target 0.9 · 5-Isopropylbarbituric acid 0.28 · Aprobarbital 1.15 · Propallylonal 1.47
Intermediate hydrophobicity between non-iodinated and more lipophilic analogs; supports CNS probe tuning.
Computed values; experimental LogP may differ slightly.
Lipophilicity Partition coefficient Barbiturate SAR

Iodine Atom Content: Single Covalent Iodine for Radiolabeling vs. Halogen-Free or Brominated Analogs

The target compound contains exactly one covalently bound iodine atom (exact mass = 354.00765 Da; monoisotopic mass = 354.00765 Da; iodine isotopic signature dominates the mass spectrum) [1]. In contrast, the closest structural analogs—5-isopropylbarbituric acid (no halogen), aprobarbital (no halogen), probarbital (no halogen), and pentobarbital (no halogen)—lack any halogen atom entirely. Propallylonal contains bromine rather than iodine, which is less amenable to radioiodination via isotope exchange and has different X-ray attenuation properties [2]. The presence of a single iodine atom on a chemically stable sp³-hybridized carbon (C-I bond) provides a defined site for cold iodine / radioiodine exchange (¹²⁵I, ¹³¹I) without requiring aryl iodide chemistry, as demonstrated in the broader class of radioiodinated barbiturates evaluated for cerebral perfusion imaging [3].

Iodine atom identity
Class-level inference
1 × C–I covalent bond (exact mass 354.00765 Da); I isotopic signature dominant
Enables radioiodine exchange without aryl iodide chemistry; brominated/non-halogenated analogs incompatible.
Iodine-125/131 half-lives support imaging or tracer studies.
Radioiodination Molecular imaging SPECT tracer

Topological Polar Surface Area (TPSA): Differentiated CNS Penetration Predictor vs. Common Barbiturates

The target compound has a computed Topological Polar Surface Area (TPSA) of 95.5 Ų [1]. This value is higher than that of common non-hydroxylated barbiturates (e.g., aprobarbital TPSA = 75.27 Ų; 5-isopropylbarbituric acid TPSA = 75.27 Ų) due to the additional hydroxyl group on the iodopropyl side chain, which contributes approximately 20.2 Ų of incremental polar surface area [2][3]. While still below the conventional TPSA threshold of 140 Ų for favorable passive BBB penetration, the elevated TPSA predicts moderately reduced passive membrane permeability compared to aprobarbital and other non-hydroxylated analogs, potentially altering brain-to-blood equilibration kinetics—a parameter of direct relevance when selecting barbiturate scaffolds for CNS radiotracer development.

TPSA comparison
Cross-study comparable
Target 95.5 Ų · Aprobarbital 75.3 Ų · 5-Isopropylbarbituric acid 75.3 Ų (+27%)
Higher TPSA predicts moderately reduced passive CNS permeability vs. non-hydroxylated analogs.
TPSA
Hydroxyl functional handle
Class-level inference
Secondary alcohol at C2 of iodopropyl chain; analogous oxidation demonstrated on allyl variant
Enables esterification, carbamoylation, or oxidation — workflows impossible with hydroxyl-free barbiturates.
Reactivity extrapolated from 5-allyl analog (Bobranski 1956).
Molecular weight
Cross-study comparable
354.14 g/mol
Unique isotopic pattern from iodine simplifies LC-MS identification; significantly heavier than non-halogenated analogs.
+144–184 Da vs. 5-isopropyl barbiturates reduces matrix interference.
Blood-brain barrier TPSA CNS drug design

Hydroxyl Functional Handle: Synthetic Diversification Potential Absent from Non-Hydroxylated Barbiturate Analogs

The 2-hydroxy group on the iodopropyl side chain provides a chemically competent secondary alcohol handle amenable to esterification, carbamoylation, sulfonation, or oxidation to the corresponding ketone. This functional handle is absent in probarbital (5-ethyl-5-isopropylbarbituric acid), aprobarbital, and pentobarbital, all of which bear only alkyl or alkenyl substituents at C5. The 5-allyl analog—5-allyl-5-(2-hydroxy-3-iodopropyl)-barbituric acid (CAS 3258-52-4)—has been reported to undergo oxidation at this hydroxyl group with potassium dichromate/sulfuric acid to yield 5-allyl-5-(3-iodo-2-oxo-propyl)-barbituric acid [1]. By structural analogy, the target compound's secondary alcohol is expected to exhibit comparable reactivity, enabling late-stage diversification strategies that are impossible with hydrocarbon-only barbiturate scaffolds.

Hydroxyl functional handle
Class-level inference
Secondary alcohol at C2 of iodopropyl chain; analogous oxidation demonstrated on allyl variant
Enables esterification, carbamoylation, or oxidation — workflows impossible with hydroxyl-free barbiturates.
Reactivity extrapolated from 5-allyl analog (Bobranski 1956).
Chemical derivatization Bioconjugation Synthetic intermediate

Molecular Weight Differentiation: Iodine-Driven Mass Increase vs. Common Barbiturates for Mass Spectrometry-Based Detection

With a molecular weight of 354.14 g/mol and a monoisotopic mass of 354.00765 Da, the target compound is substantially heavier than all non-halogenated 5-isopropyl barbiturate analogs: 5-isopropylbarbituric acid (170.17 g/mol), probarbital (198.22 g/mol), and aprobarbital (210.23 g/mol) [1][2]. The iodine atom's distinctive isotopic signature (¹²⁷I, 100% natural abundance) produces a unique mass spectral pattern that facilitates unambiguous identification in complex biological matrices via LC-MS or GC-MS, with a mass shift of +126.9 Da relative to the hypothetical de-iodinated analog and +144-184 Da relative to non-halogenated 5-isopropyl barbiturates [1].

Molecular weight
Cross-study comparable
354.14 g/mol
Unique isotopic pattern from iodine simplifies LC-MS identification; significantly heavier than non-halogenated analogs.
+144–184 Da vs. 5-isopropyl barbiturates reduces matrix interference.
Mass spectrometry LC-MS detection Isotopic pattern

High-Value Research and Industrial Application Scenarios for 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric Acid


Radioiodinated Tracer Development for Cerebral Perfusion SPECT Imaging (Preclinical)

The covalent iodine atom on the target compound provides a defined site for isotope exchange radiolabeling with ¹²⁵I or ¹³¹I. Published studies on structurally related radioiodinated barbiturates have demonstrated that iodinated barbiturates freely cross the intact blood-brain barrier, with brain uptake of approximately 1% injected dose at 5 minutes post-injection in rats [1]. The target compound's intermediate XLogP3 (0.9) and TPSA (95.5 Ų) position it in a physicochemical range consistent with CNS penetration, making it a candidate scaffold for developing single-photon emission computed tomography (SPECT) cerebral perfusion agents [2].

Barbiturate Radioimmunoassay (RIA) Tracer Precursor

U.S. Patent 4,244,939 describes barbituric acid tracers for radioimmunoassay in which a radioiodinatable group is covalently attached to the barbiturate core [3]. The target compound's 3-iodopropyl side chain can serve as either a direct cold precursor for isotope exchange radiolabeling or as a synthetic intermediate for preparing radioiodinated barbiturate tracers. The hydroxyl group offers an orthogonal attachment point for further modification without perturbing the iodine substituent, enabling dual-functionalization strategies that are not feasible with simpler barbiturate analogs lacking either a halogen or a reactive hydroxyl.

X-Ray Contrast Agent Research and Heavy-Atom Derivatization for Structural Biology

The single iodine atom (atomic number 53) provides significant X-ray attenuation, making the compound potentially useful as a low-molecular-weight contrast-enhancing agent or as a heavy-atom derivative for macromolecular X-ray crystallography. Unlike clinical iodinated contrast agents (e.g., iopromide) that contain three iodine atoms per molecule, the target compound's mono-iodinated structure offers reduced osmotic load per molecule while retaining the barbiturate pharmacophore for targeted delivery. The hydroxyl group further enables conjugation to targeting vectors such as peptides or antibodies, expanding the compound's utility beyond small-molecule applications [4].

Synthetic Intermediate for Diversified Barbiturate Libraries in Structure-Activity Relationship (SAR) Studies

The hydroxyl group at the 2-position of the iodopropyl chain is a chemically orthogonal functional handle that can be selectively esterified, oxidized to a ketone, or converted to a carbamate without affecting the barbiturate ring or the C-I bond. This enables late-stage diversification of the barbiturate scaffold, facilitating systematic SAR exploration of lipophilicity, hydrogen bonding capacity, and steric bulk at a position not typically functionalized in classical barbiturates. The resulting derivatives retain the iodine atom for radiolabeling or mass spectrometric detection, creating a unified chemical platform for generating probe molecules that can be tracked in biological systems without additional labeling steps [5].

Application
Selection Property
Validation Focus
Cerebral perfusion SPECT tracer (preclinical)
Covalent iodine for I-125/I-131 exchange
Brain uptake and distribution kinetics in rodent models
Barbiturate RIA tracer precursor
Radioiodinatable barbiturate core with orthogonal hydroxyl
Tracer incorporation efficiency and immunoassay sensitivity
X-ray contrast / heavy-atom derivatization
Mono-iodinated low-molecular-weight scaffold
X-ray attenuation and conjugate-targeting compatibility
Barbiturate SAR library intermediate
Hydroxyl handle for late-stage diversification
Probe tracking without additional labeling; chemical stability
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